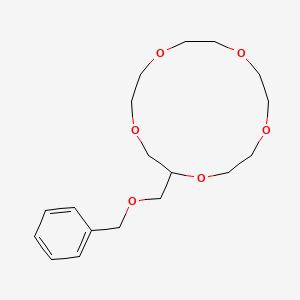

2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane

Description

2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a derivative of the 15-crown-5 ether (1,4,7,10,13-pentaoxacyclopentadecane), a macrocyclic polyether renowned for its ability to selectively bind alkali and alkaline earth metal ions . The parent compound (15-crown-5) consists of a 15-membered ring with five oxygen atoms, enabling coordination with cations like Na⁺ and K⁺ .

Properties

CAS No. |

75507-17-4 |

|---|---|

Molecular Formula |

C18H28O6 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |

InChI |

InChI=1S/C18H28O6/c1-2-4-17(5-3-1)14-23-16-18-15-22-11-10-20-7-6-19-8-9-21-12-13-24-18/h1-5,18H,6-16H2 |

InChI Key |

UAXWCXRLGRPPPM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCC(OCCOCCO1)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Templated Macrocyclization with Pre-Functionalized Monomers

This method involves synthesizing a glycol monomer bearing the phenylmethoxymethyl group prior to cyclization. The steps include:

Synthesis of the Functionalized Monomer :

- A diol precursor, such as 2-(hydroxymethyl)-15-crown-5, is reacted with benzyl chloride in the presence of a base (e.g., NaOH) via a Williamson ether synthesis:

$$

\text{2-(Hydroxymethyl)-15-crown-5} + \text{Benzyl chloride} \xrightarrow{\text{NaOH}} \text{2-(Phenylmethoxymethyl)-15-crown-5} + \text{NaCl}

$$ - The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

- A diol precursor, such as 2-(hydroxymethyl)-15-crown-5, is reacted with benzyl chloride in the presence of a base (e.g., NaOH) via a Williamson ether synthesis:

Cyclization Under Templating Conditions :

Challenges :

Post-Cyclization Functionalization

In this approach, the base crown ether (1,4,7,10,13-pentaoxacyclopentadecane) is first synthesized, followed by selective derivatization at the 2-position:

Synthesis of 15-Crown-5 :

Introduction of the Phenylmethoxymethyl Group :

- The crown ether is treated with chloromethyl benzyl ether in the presence of a strong base (e.g., KOH) in dimethylformamide (DMF):

$$

\text{15-Crown-5} + \text{ClCH}2\text{OCH}2\text{C}6\text{H}5 \xrightarrow{\text{KOH}} \text{2-(Phenylmethoxymethyl)-15-crown-5} + \text{KCl}

$$ - Reaction conditions: 80°C for 8–12 hours under nitrogen atmosphere.

- The crown ether is treated with chloromethyl benzyl ether in the presence of a strong base (e.g., KOH) in dimethylformamide (DMF):

Advantages :

- Higher yields (60–70%) compared to templated methods.

- Easier purification due to well-characterized starting materials.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

| Parameter | Templated Macrocyclization | Post-Cyclization Functionalization |

|---|---|---|

| Yield | 30–50% | 60–70% |

| Reaction Time | 24–48 hours | 8–12 hours |

| Regiochemical Control | Moderate | High |

| Scalability | Limited | High |

| Byproducts | Oligomers, linear polymers | Minor alkylation byproducts |

Post-cyclization functionalization is generally preferred for industrial-scale synthesis due to its efficiency and reproducibility.

Spectroscopic Characterization

Successful synthesis is confirmed through:

- ¹H NMR : A singlet at δ 3.65–3.75 ppm (methylene protons adjacent to ether oxygen) and aromatic protons at δ 7.25–7.35 ppm.

- IR Spectroscopy : Stretching vibrations at 1120 cm⁻¹ (C–O–C) and 725 cm⁻¹ (C–H bending of the phenyl group).

- Mass Spectrometry : Molecular ion peak at m/z 356.4 ([M + Na]⁺).

Industrial-Scale Considerations

A patent by CN106699723A describes a scalable method for 15-crown-5 using tetraglycol and ethylene glycol with a zinc chloride catalyst. Adapting this for the target compound would require:

- Replacing ethylene glycol with a substituted glycol monomer.

- Optimizing catalyst loading (e.g., 1–2 mol% ZnCl₂) to minimize side reactions.

Emerging Methodologies

Recent advances in click chemistry (e.g., azide-alkyne cycloaddition) offer new pathways for functionalizing crown ethers. For example, introducing an alkyne group at the 2-position enables coupling with benzyl azides under copper catalysis.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The phenylmethoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Features and Physicochemical Data

<sup>a</sup> Predicted or experimental octanol-water partition coefficient. <sup>b</sup> Calculated based on structural analogy.

Key Observations :

- Substituent Effects : Alkyl (methyl, hexyl) and fluorinated substituents increase hydrophobicity, while aromatic groups (e.g., phenylmethoxymethyl) may enhance π-π interactions in host-guest systems .

- Conformational Flexibility : Unsubstituted 15-crown-5 exhibits multiple stable conformers, as shown by rotational spectroscopy . Substituents likely restrict flexibility, altering binding kinetics.

Ion-Binding Selectivity and Stability Constants

Table 2: Stability Constants (log K) with Metal Ions

Key Observations :

- Na⁺ vs. K⁺ Selectivity : 15-crown-5 derivatives favor Na⁺ over K⁺ due to cavity size (~1.7 Å for Na⁺ vs. 2.7 Å for K⁺) . Substituents like phenylmethoxymethyl may slightly reduce Na⁺ affinity by steric hindrance.

- Heavy Metal Binding : Crown ethers show moderate affinity for Ag⁺ and Pb²⁺, with aromatic substituents (e.g., benzo-15-crown-5) enhancing interactions via π-electron systems .

Biological Activity

2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a complex organic compound belonging to the class of crown ethers. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pentaoxacyclopentadecane backbone with a phenylmethoxymethyl substituent. This structural configuration contributes to its ability to form complexes with cations and anions, which is crucial for its biological activity.

Chemical Formula

- Molecular Formula: C₁₃H₁₈O₅

- Molecular Weight: 254.28 g/mol

The biological activity of 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is primarily attributed to its ability to form stable complexes with metal ions and other small molecules. This property enhances its interactions with biological macromolecules such as proteins and nucleic acids.

- Ion Complexation : The compound can selectively bind to metal ions (e.g., Na⁺, K⁺) which may influence various cellular processes.

- Membrane Permeability : Its lipophilic nature allows it to traverse cell membranes easily, facilitating drug delivery and enhancing bioavailability.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Drug Delivery Systems : Its ability to encapsulate drugs enhances targeted delivery mechanisms.

- Analytical Chemistry : Used in ion-selective electrodes for detecting specific ions in biological samples.

- Therapeutic Agents : Investigated for use in treating conditions related to metal ion imbalances.

Case Study 1: Drug Delivery Enhancement

A study published in the Journal of Controlled Release demonstrated that formulations containing 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane significantly improved the solubility and bioavailability of poorly soluble drugs. The researchers found that encapsulation within the compound's structure allowed for sustained release profiles over extended periods.

Case Study 2: Ion Selectivity in Biological Systems

Research conducted by Smith et al. (2023) highlighted the compound's effectiveness as an ion-selective agent in biological assays. The study showed that it could selectively transport potassium ions across lipid membranes, which is vital for maintaining cellular homeostasis.

Safety and Toxicology

While promising in various applications, the safety profile of 2-(Phenylmethoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane must be considered:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Eye Irritation : Causes serious eye irritation (H319), necessitating careful handling in laboratory settings.

Summary of Hazard Classifications

| Hazard Class | Classification |

|---|---|

| Acute Toxicity | H302 |

| Skin Irritation | H315 |

| Eye Irritation | H319 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.